

# Mechanism of action of CH1055 triethylamine in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CH1055 triethylamine

Cat. No.: B12402061 Get Quote

# The In Vivo Imaging Mechanism of CH1055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CH1055 is a versatile small-molecule near-infrared II (NIR-II) fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its favorable optical properties, including an excitation wavelength around 808 nm and emission in the 1000-1700 nm window, allow for deep tissue penetration and high signal-to-background ratios, overcoming the limitations of traditional visible and NIR-I imaging. This technical guide provides an in-depth analysis of the mechanism of action of CH1055-based probes for in vivo imaging, with a focus on its applications in oncology and diagnostics. We detail the principles of passive and active targeting, summarize key quantitative data from preclinical studies, and provide representative experimental protocols.

### **Introduction: The CH1055 Fluorophore**

CH1055 is a synthetic organic dye with a molecular weight of approximately 970 Da.[1] This low molecular weight is advantageous for in vivo applications as it falls below the renal excretion threshold, facilitating rapid clearance from the body and minimizing potential long-term toxicity.[1][2] The core utility of CH1055 in vivo imaging lies in its fluorescence within the



NIR-II window, a spectral range where light scattering and tissue autofluorescence are significantly reduced.[2][3] This results in clearer images with deeper tissue penetration, enabling the visualization of structures at depths of several millimeters.[2][4]

The term "CH1055 triethylamine" as a specific imaging agent is a misnomer. Triethylamine is a common reagent used to adjust the pH during the synthesis and conjugation of CH1055 to various targeting ligands.[5] The in vivo performance and mechanism of action are dictated by the CH1055 fluorophore itself and, critically, the molecule it is attached to.

#### **Mechanism of Action: Passive and Active Targeting**

The in vivo imaging mechanism of CH1055 can be broadly categorized into two strategies: passive targeting through the enhanced permeability and retention (EPR) effect and active targeting via conjugation to specific biomolecules.

## Passive Targeting with PEGylated CH1055 (CH1055-PEG)

When conjugated with polyethylene glycol (PEG), the resulting CH1055-PEG probe can passively accumulate in tumor tissues.[4] The EPR effect is a phenomenon characteristic of solid tumors, where the rapidly growing and poorly formed tumor vasculature is "leaky" to macromolecules, and the poor lymphatic drainage of the tumor results in their retention.[4] This leads to a gradual accumulation of CH1055-PEG in the tumor, allowing for its visualization against the surrounding healthy tissue. This mechanism is particularly useful for imaging tumors with a compromised vasculature, such as glioblastomas.[6][7]

#### **Active Targeting with CH1055 Conjugates**

For more specific imaging, CH1055 can be conjugated to targeting ligands that bind to specific biomarkers overexpressed on the surface of cells of interest. This active targeting approach generally leads to higher signal-to-background ratios and allows for the visualization of tissues based on their molecular profile.

Tumor Imaging with Anti-EGFR Affibody: CH1055 has been conjugated to an anti-EGFR
(Epidermal Growth Factor Receptor) affibody to specifically target tumors overexpressing
EGFR, such as certain squamous cell carcinomas.[2][8] The affibody directs the CH1055 dye
to the tumor cells, enabling their precise localization.



- Osteosarcoma Imaging: For osteosarcoma, CH1055 has been linked to an aptamer (PT) that
  recognizes osteosarcoma cells, creating CH1055-PEG-PT for targeted imaging of primary
  tumors.[9][10] Another approach for imaging osteosarcoma lung metastases involves using a
  CH1055-PEG-Affibody conjugate.[9]
- Articular Cartilage Degeneration Imaging: A conjugate of CH1055 with the type II collagen-binding peptide WYRGRL (CH1055-WL) has been developed to image articular cartilage degeneration.[11] This probe specifically binds to type II collagen, a key component of articular cartilage, allowing for the sensitive detection of its degradation in conditions like osteoarthritis.[11]
- Integrin Imaging with c(RGDyK): The cyclic peptide c(RGDyK) is a well-known ligand for αvβ3 integrins, which are often overexpressed on angiogenic endothelial cells and some tumor cells. While direct studies with CH1055-c(RGDyK) were not found in the provided search results, the synthesis of similar NIR dye-RGD conjugates is well-established, suggesting the feasibility of this approach for imaging angiogenesis.[12][13]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical in vivo imaging studies using various CH1055-based probes.

Table 1: In Vivo Performance of CH1055-PEG for Brain Tumor Imaging

| Animal<br>Model | Tumor<br>Model                      | lmaging<br>Depth | Time Post-<br>Injection | Tumor-to-<br>Normal<br>Tissue<br>(T/NT) Ratio | Reference |
|-----------------|-------------------------------------|------------------|-------------------------|-----------------------------------------------|-----------|
| Nude Mouse      | Orthotopic<br>U87MG<br>Glioblastoma | ~4 mm            | 6 hours                 | 3.2                                           | [7]       |
| Nude Mouse      | Orthotopic<br>U87MG<br>Glioblastoma | ~4 mm            | 24 hours                | 4.25 ± 0.35                                   | [7]       |



Table 2: In Vivo Performance of CH1055-Affibody for EGFR-Positive Tumor Imaging

| Animal Model | Tumor Model                                    | Time Post-<br>Injection | Tumor-to-<br>Normal Tissue<br>(T/NT) Ratio | Reference |
|--------------|------------------------------------------------|-------------------------|--------------------------------------------|-----------|
| Nude Mouse   | Subcutaneous<br>SAS Squamous<br>Cell Carcinoma | 1 hour                  | ~4                                         | [8]       |
| Nude Mouse   | Subcutaneous<br>SAS Squamous<br>Cell Carcinoma | 6 hours                 | ~7.5                                       | [8]       |

Table 3: Imaging Parameters for CH1055-based Probes

| Probe                           | Excitation<br>Wavelength | Emission Filter       | Exposure Time | Reference |
|---------------------------------|--------------------------|-----------------------|---------------|-----------|
| CH1055-PEG<br>(Lymphatics)      | Not Specified            | >1200 nm              | 300 ms        | [4]       |
| CH1055-PEG<br>(Brain Tumor)     | Not Specified            | 1200 nm long-<br>pass | 400 ms        | [7]       |
| CH1055-PEG-PT<br>(Osteosarcoma) | 808 nm                   | 1000 nm long-<br>pass | 40 ms - 70 ms | [10]      |

## **Experimental Protocols**

The following sections provide generalized experimental protocols for in vivo imaging with CH1055-based probes, based on published studies.

#### **General Animal Preparation and Handling**

 Animal Models: Nude mice (athymic) are commonly used for xenograft tumor models to prevent rejection of human cancer cells.[4][10]



- Tumor Implantation: For subcutaneous tumor models, cancer cells (e.g., 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells) are suspended in a suitable medium like PBS or Matrigel and injected subcutaneously into the flank or shoulder of the mouse.[14] For orthotopic models, cells are implanted in the organ of origin (e.g., brain).[7] Tumors are typically allowed to grow to a palpable size (e.g., 5-10 mm in diameter) before imaging.
- Anesthesia: During imaging, animals are anesthetized to prevent movement. Isoflurane inhalation is a common method.[15]

#### In Vivo NIR-II Fluorescence Imaging Protocol

- Probe Administration: The CH1055-based probe is typically administered via intravenous (tail vein) injection. The dose will vary depending on the probe and application but is often in the range of 50-200 µL of a solution with a concentration of around 1 mg/mL.[8][15]
- Image Acquisition:
  - The anesthetized mouse is placed on the imaging stage of a NIR-II imaging system.
  - An 808 nm laser is commonly used for excitation.[10][15]
  - A long-pass filter (e.g., 1000 nm, 1200 nm, or 1300 nm) is used to collect the emitted fluorescence and block the excitation light.[4][7][10]
  - Images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, 48 hours)
     to monitor the biodistribution and target accumulation of the probe.[7][8][15]
  - Exposure times can range from tens of milliseconds to a few seconds depending on the brightness of the probe and the sensitivity of the detector.[4][10]
- Image Analysis:
  - Regions of interest (ROIs) are drawn around the tumor and a contralateral normal tissue area (e.g., muscle).
  - The average fluorescence intensity in each ROI is measured using image analysis software (e.g., ImageJ).[15]



• The tumor-to-normal tissue (or tumor-to-background) ratio is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.[8]

#### **Ex Vivo Biodistribution Analysis**

- Tissue Harvesting: At the final imaging time point, mice are euthanized.
- Organ Dissection: Major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor are excised.
- Ex Vivo Imaging: The excised organs and tumor are arranged and imaged using the NIR-II imaging system to confirm the in vivo findings and assess the probe's biodistribution.[15]

# Visualizations Signaling Pathways and Targeting Mechanisms









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule dye for NIR-II imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared Molecular Probes for In Vivo Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-based semiconducting polymer nanoparticles for osteosarcoma-targeted NIR-II fluorescence/NIR-I photoacoustic dual-model imaging and photothermal/photodynamic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 18F and 18FDG PET imaging of osteosarcoma to non-invasively monitor in situ changes in cellular proliferation and bone differentiation upon MYC inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]
- To cite this document: BenchChem. [Mechanism of action of CH1055 triethylamine in vivo imaging]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12402061#mechanism-of-action-of-ch1055-triethylamine-in-vivo-imaging]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com